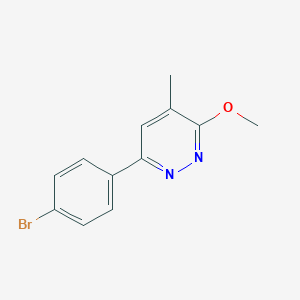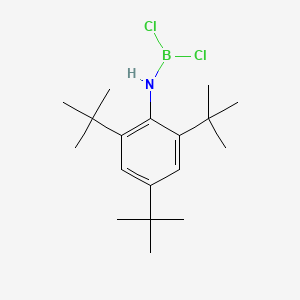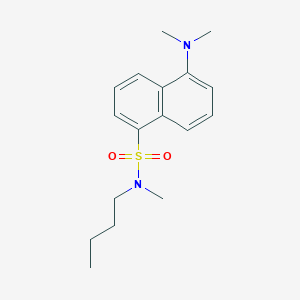
1-Naphthalenesulfonamide, N-butyl-5-(dimethylamino)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenesulfonamide, N-butyl-5-(dimethylamino)-N-methyl- is a chemical compound with the molecular formula C16H22N2O2S. It is known for its unique structure, which includes a naphthalene ring, a sulfonamide group, and a dimethylamino group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
The synthesis of 1-Naphthalenesulfonamide, N-butyl-5-(dimethylamino)-N-methyl- involves several steps. One common method includes the reaction of naphthalene with sulfonamide under specific conditions to introduce the sulfonamide group. The butyl and dimethylamino groups are then added through subsequent reactions. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Naphthalenesulfonamide, N-butyl-5-(dimethylamino)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Applications De Recherche Scientifique
1-Naphthalenesulfonamide, N-butyl-5-(dimethylamino)-N-methyl- is utilized in several scientific research fields:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthalenesulfonamide, N-butyl-5-(dimethylamino)-N-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include modulation of signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
1-Naphthalenesulfonamide, N-butyl-5-(dimethylamino)-N-methyl- can be compared with other similar compounds, such as:
Naphthalenesulfonamide derivatives: These compounds share the naphthalene and sulfonamide groups but differ in their substituents.
Dimethylamino derivatives: These compounds contain the dimethylamino group but may have different core structures. The uniqueness of 1-Naphthalenesulfonamide, N-butyl-5-(dimethylamino)-N-methyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
96100-90-2 |
|---|---|
Formule moléculaire |
C17H24N2O2S |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
N-butyl-5-(dimethylamino)-N-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H24N2O2S/c1-5-6-13-19(4)22(20,21)17-12-8-9-14-15(17)10-7-11-16(14)18(2)3/h7-12H,5-6,13H2,1-4H3 |
Clé InChI |
BPLJXVFZXLRNME-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C)S(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


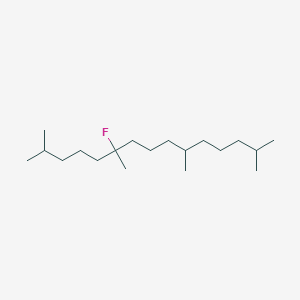
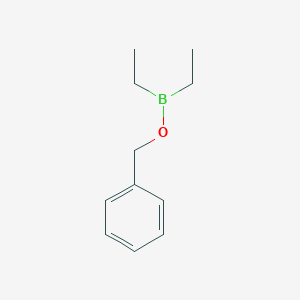
![Benzyl 4-[(2-chlorophenyl)methoxy]benzoate](/img/structure/B14363085.png)
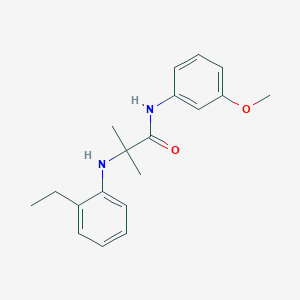
![Silane, trimethyl[(24-methylhexacosyl)oxy]-](/img/structure/B14363091.png)
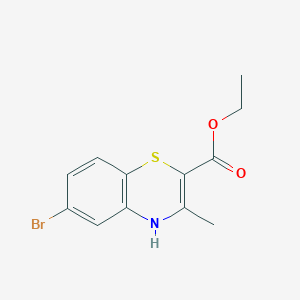
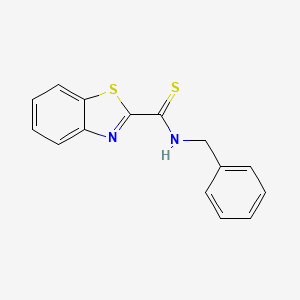
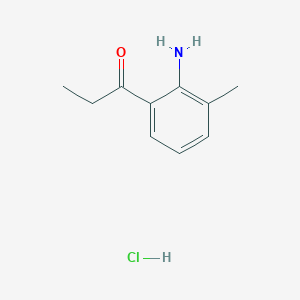
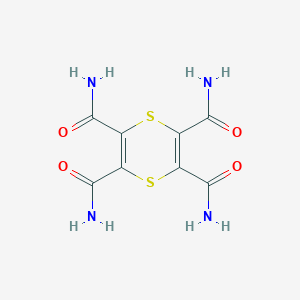
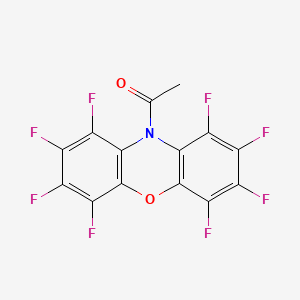
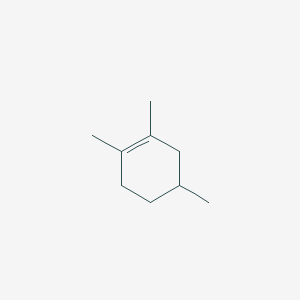
![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)
